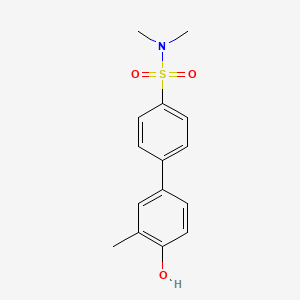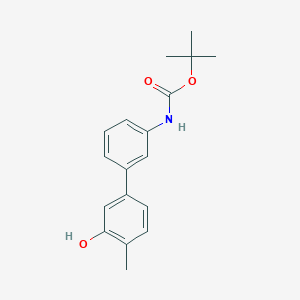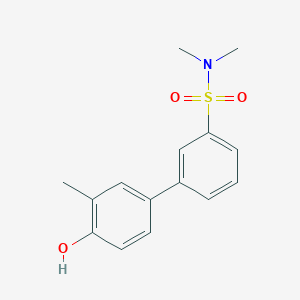
4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% (4-DMP-2MP) is a synthetic compound commonly used in laboratory experiments. It is a colorless, odorless, and crystalline solid with a melting point of 128-130 °C and a molecular weight of 290.4 g/mol. 4-DMP-2MP is a highly stable compound, making it an ideal choice for a variety of lab experiments.
科学研究应用
4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% is widely used as a reagent in various scientific research applications. It is commonly used as a reagent in the synthesis of heterocyclic compounds, such as thiazoles and oxazoles. It is also used as a reagent in the synthesis of pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and antibiotics. In addition, 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% is used in the synthesis of organic coatings and polymers.
作用机制
4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% is a highly reactive compound, and its reactivity is determined by its ability to form covalent bonds with other molecules. The reactivity of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% is due to its ability to form hydrogen bonds and coordinate covalent bonds with other molecules. The formation of hydrogen bonds and coordinate covalent bonds allows 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% to form strong covalent bonds with other molecules, which is essential for its reactivity.
Biochemical and Physiological Effects
4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% has been studied for its biochemical and physiological effects. It has been found to be non-toxic to humans and animals, and it has been found to have no adverse effects on the environment. In addition, 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% has been shown to inhibit the growth of bacteria and fungi, making it an effective antifungal and antibacterial agent.
实验室实验的优点和局限性
The use of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% in laboratory experiments offers several advantages. It is a highly stable compound, making it an ideal choice for a variety of lab experiments. It is also non-toxic and has no adverse effects on the environment. In addition, 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% is highly reactive, making it an effective reagent for the synthesis of heterocyclic compounds and pharmaceuticals.
However, there are some limitations to the use of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% in laboratory experiments. It is a highly reactive compound and can form strong covalent bonds with other molecules, which can lead to unwanted side reactions. In addition, 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% is not soluble in water, making it difficult to use in aqueous solutions.
未来方向
Going forward, there are several potential future directions for the use of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% in laboratory experiments. One potential direction is the development of new methods for the synthesis of heterocyclic compounds and pharmaceuticals. Another potential direction is the use of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% in the synthesis of organic coatings and polymers. Additionally, further research is needed to investigate the potential biochemical and physiological effects of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95%. Finally, further research is needed to develop methods for the efficient and safe use of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% in laboratory experiments.
合成方法
4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% is synthesized through a two-step reaction starting with the reaction of 3-N,N-dimethylsulfamoylphenylacetonitrile and 2-methylphenol. The first step involves the reaction of 3-N,N-dimethylsulfamoylphenylacetonitrile and 2-methylphenol in the presence of sodium hydroxide at a temperature of 45-50 °C. The reaction produces 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% and sodium phenolate as the major products. The second step involves the purification of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% by recrystallization from ethyl acetate.
属性
IUPAC Name |
3-(4-hydroxy-3-methylphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-9-13(7-8-15(11)17)12-5-4-6-14(10-12)20(18,19)16(2)3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLDRIMTQGBCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)S(=O)(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

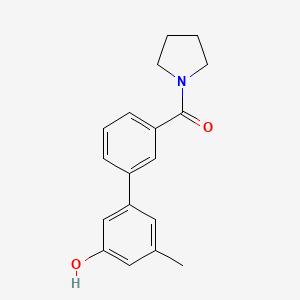

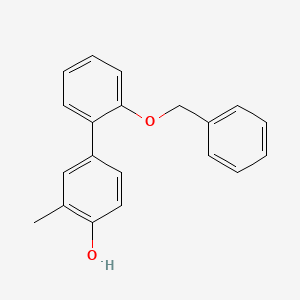
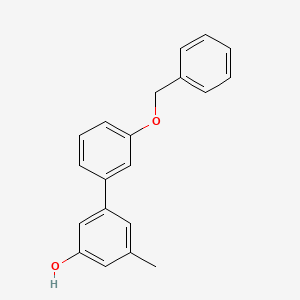
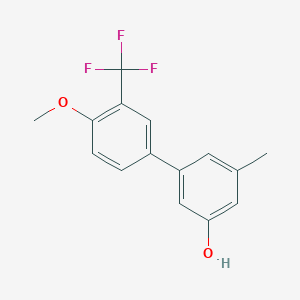
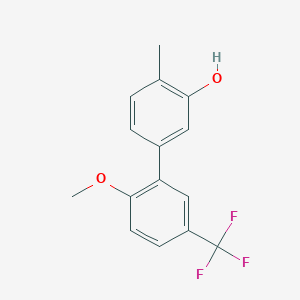

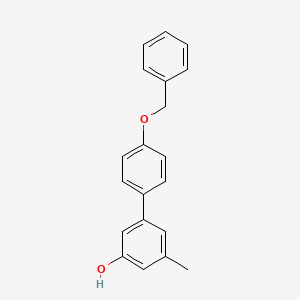
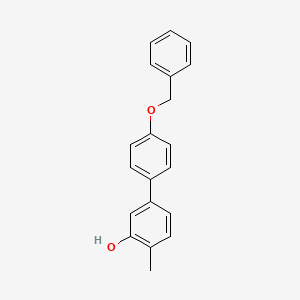
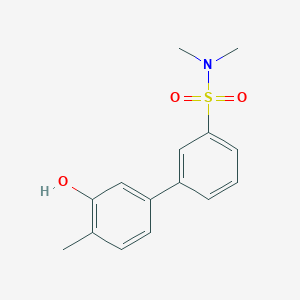
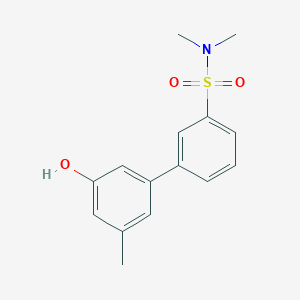
![2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6372661.png)
